Product packaging for [3-(Prop-2-ene-1-sulfonyl)butyl]benzene(Cat. No.:CAS No. 501325-57-1)

[3-(Prop-2-ene-1-sulfonyl)butyl]benzene

Cat. No.: B14234652
CAS No.: 501325-57-1
M. Wt: 238.35 g/mol
InChI Key: QEXKETAULAXACI-UHFFFAOYSA-N
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Description

[3-(Prop-2-ene-1-sulfonyl)butyl]benzene is a chemical compound that features a benzene ring linked to a prop-2-ene-1-sulfonyl group via a butyl chain. This structure combines an aromatic system with an alkenyl sulfone functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The sulfonyl group is a versatile handle for further chemical transformations and can act as a blocking group in the sophisticated synthesis of complex aromatic molecules . Compounds containing sulfonyl groups are of significant interest in drug discovery, as evidenced by their presence in patented therapeutic agents with antibacterial activity . Researchers can utilize this reagent to develop novel chemical entities, particularly in creating saturated, three-dimensional bioisosteres intended to improve the physicochemical properties and metabolic stability of lead compounds compared to flat aromatic rings . This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2S B14234652 [3-(Prop-2-ene-1-sulfonyl)butyl]benzene CAS No. 501325-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501325-57-1

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

3-prop-2-enylsulfonylbutylbenzene

InChI

InChI=1S/C13H18O2S/c1-3-11-16(14,15)12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3

InChI Key

QEXKETAULAXACI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)S(=O)(=O)CC=C

Origin of Product

United States

Synthetic Methodologies for 3 Prop 2 Ene 1 Sulfonyl Butyl Benzene and Analogous Sulfone Frameworks

Classical Approaches for Sulfone Synthesis

Traditional methods for synthesizing sulfones remain cornerstones of organic chemistry, valued for their reliability and broad applicability. researchgate.net These approaches are typically categorized into two main strategies: the oxidation of more reduced sulfur congeners, such as thioethers (sulfides) and sulfoxides, and the direct installation of a sulfonyl group onto an aromatic ring via electrophilic substitution reactions. researchgate.netresearchgate.net

The oxidation of thioethers is one of the most common and direct routes to sulfones. acsgcipr.org This transformation involves a two-stage oxidation process, proceeding through a sulfoxide (B87167) intermediate. The choice of oxidant and reaction conditions is crucial for controlling the extent of oxidation to achieve the desired sulfone product selectively. organic-chemistry.org

A plethora of reagents have been developed for the direct conversion of thioethers to sulfones. Historically, strong, and often harsh, oxidants like nitric acid or potassium permanganate (B83412) (KMnO4) were employed. jchemrev.com However, contemporary methods favor more benign and selective reagents to improve safety and environmental compatibility. acsgcipr.org

Hydrogen peroxide (H₂O₂) is a widely used oxidant, often in the presence of a catalyst, due to its "green" nature, with water being the only byproduct. organic-chemistry.orgresearchgate.net For instance, various aromatic and aliphatic sulfides can be selectively oxidized to their corresponding sulfones using 30% H₂O₂ with a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.orgorganic-chemistry.org Niobium carbide has also been shown to efficiently catalyze the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.orgorganic-chemistry.org Another effective system involves the use of H₂O₂ in the presence of acetic acid and a solid acid catalyst like Amberlyst 15, which facilitates the complete oxidation of thioanisole (B89551) to its sulfone. akjournals.com

Other notable direct oxidation protocols include:

Urea-hydrogen peroxide (UHP): This stable, inexpensive, and easily handled solid reagent can efficiently oxidize sulfides to sulfones. organic-chemistry.orgorganic-chemistry.org

Potassium permanganate: When supported on active manganese dioxide, it can effectively oxidize sulfides under heterogeneous or solvent-free conditions. organic-chemistry.org

Inorganic oxides of nitrogen: In the presence of an osmium tetroxide catalyst, these can be used to convert organic sulfides directly to sulfones. google.com

The table below summarizes various reagents used for the direct oxidation of thioethers to sulfones.

Oxidizing Agent/SystemCatalyst/ConditionsSubstrate ScopeRef.
Hydrogen Peroxide (H₂O₂)Niobium CarbideAromatic & Aliphatic Sulfides organic-chemistry.orgorganic-chemistry.org
Hydrogen Peroxide (H₂O₂)Silica-based TungstateAromatic & Aliphatic Sulfides organic-chemistry.orgorganic-chemistry.org
Hydrogen Peroxide (H₂O₂)Acetic Acid / Amberlyst 15Dialkyl, Dibenzyl, Diphenyl, Alkylaryl Sulfides akjournals.com
Urea-Hydrogen Peroxide (UHP)Solid-state, catalyst-freeGeneral Sulfides organic-chemistry.orgorganic-chemistry.org
Supported PermanganateManganese DioxideArenes, Alcohols, Sulfides organic-chemistry.org
Phthalic Anhydride (B1165640) / UHPEthyl AcetateSubstituted Sulfides organic-chemistry.org

The oxidation of a thioether to a sulfone is a sequential process that proceeds through a stable sulfoxide intermediate. researchgate.net The initial step is the oxidation of the thioether to a sulfoxide. This is followed by a second, generally slower, oxidation of the sulfoxide to the final sulfone. akjournals.com

Thioether → Sulfoxide → Sulfone

The mechanism often involves the nucleophilic attack of the sulfur atom in the thioether on an electrophilic oxygen atom of the oxidant. nih.gov In the case of oxidations using hydrogen peroxide catalyzed by an acid (like acetic acid with Amberlyst 15), H₂O₂ is the primary oxidant for the first step (sulfide to sulfoxide). akjournals.com For the second step (sulfoxide to sulfone), peracetic acid, formed in situ from H₂O₂ and acetic acid, acts as the major oxidizing agent. akjournals.com

Controlling the reaction to stop at the sulfoxide stage can be challenging, as over-oxidation to the sulfone is common. acsgcipr.orgjchemrev.com Strategies to achieve selective oxidation to the sulfoxide include careful control of the oxidant stoichiometry, mode of addition (adding the oxidant to the sulfide), and using less reactive oxidants or specific catalysts. acsgcipr.org For example, manganese porphyrin complexes have been shown to be effective electrocatalysts for the selective oxidation of thioethers to sulfoxides, preventing over-oxidation to the sulfone. organic-chemistry.orgnih.gov Conversely, achieving complete oxidation to the sulfone often requires an excess of the oxidizing agent or more forcing conditions. google.com

Kinetic studies have shown that the reactivity of sulfides towards oxidation is influenced by their nucleophilicity, with the general order being dialkyl > dibenzyl > diphenyl sulfides. akjournals.com The oxidation of a sulfoxide to a sulfone is generally slower than the initial oxidation of the corresponding thioether to the sulfoxide. researchgate.net The stability of the sulfoxide intermediate allows for its isolation, and many synthetic protocols are designed specifically for the oxidation of purified sulfoxides to sulfones. researchgate.net

Aromatic sulfonylation constitutes a powerful method for forming aryl sulfones by creating a direct bond between an aromatic ring and a sulfonyl group. This class of reactions typically falls under the umbrella of electrophilic aromatic substitution. scispace.com

The Friedel-Crafts reaction, developed in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts sulfonylation involves the reaction of an arene with a sulfonylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). scispace.comacs.org Other Lewis acids like ZnCl₂, SbCl₅, and SnCl₄ are also used. scispace.com

The mechanism proceeds via electrophilic aromatic substitution. wikipedia.org The Lewis acid activates the sulfonylating agent (e.g., a sulfonyl chloride), generating a highly electrophilic sulfonyl cation or a polarized complex. ksu.edu.sa This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). chemistrysteps.comlibretexts.org Finally, a base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the aryl sulfone product. chemistrysteps.com

A significant advantage of Friedel-Crafts sulfonylation is that, unlike Friedel-Crafts alkylation, the sulfonyl group is deactivating, which prevents further substitution on the aromatic ring. ksu.edu.sa However, the traditional use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ presents drawbacks, including hazardous handling and the generation of significant waste. scispace.comethz.ch To address these issues, more environmentally friendly solid acid catalysts, such as zeolites (e.g., zeolite beta) and metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite), have been developed. scispace.comrsc.org These solid acids are often reusable and lead to cleaner reactions with high yields and regioselectivity. scispace.com

Arenesulfonyl halides, particularly arenesulfonyl chlorides, are common sulfonylating agents in Friedel-Crafts reactions. scispace.com They react with arenes in the presence of a Lewis acid catalyst to produce diaryl or alkyl aryl sulfones. oup.com

The direct use of sulfonic acids for the sulfonylation of arenes is also a viable and attractive method, as it avoids the need to prepare the corresponding sulfonyl halides. rsc.org This transformation can be catalyzed by solid acids, such as zeolite beta or Fe³⁺-montmorillonite, which are effective in promoting the reaction between an arene and a sulfonic acid to form a sulfone. scispace.comrsc.org The sulfonation of benzene (B151609) can also be achieved by reacting it with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), which produces benzenesulfonic acid through an electrophilic aromatic substitution mechanism. chemistrysteps.comjove.comquora.com This reaction is reversible, a feature that can be exploited in synthesis. chemistrysteps.comlibretexts.org

Recent advancements have also explored transition-metal-catalyzed coupling reactions. For example, a copper/iron catalyst (CuFe₂O₄) has been used for the synthesis of diaryl and alkyl aryl sulfones by coupling aryl sulfonic acid salts with various alkyl or aryl halides. nanomaterchem.com Similarly, copper(I)-catalyzed coupling of aryl halides with sulfinic acid salts in DMSO provides the corresponding aryl sulfones in good yields. google.com

The table below provides examples of different sulfonylating agents and the conditions used for aromatic sulfonylation.

Sulfonylating AgentArene SubstrateCatalyst/ConditionsProduct TypeRef.
Arenesulfonyl ChlorideBenzeneAlCl₃ (Lewis Acid)Diaryl Sulfone scispace.com
Alkanesulfonyl ChlorideTolueneZeolite Beta (Solid Acid)Alkyl Aryl Sulfone rsc.org
Arenesulfonic AcidAnisoleFe³⁺-montmorillonite (Solid Acid)Diaryl Sulfone scispace.com
Fuming Sulfuric Acid (H₂SO₄/SO₃)BenzeneNoneBenzenesulfonic Acid chemistrysteps.comquora.com
Sodium ArylsulfinateAryl HalideCuFe₂O₄Diaryl Sulfone nanomaterchem.com
Sulfinic Acid SaltAryl HalideCuI / l-proline (B1679175) sodium saltAryl Sulfone google.com

Alkylation and Arylation of Sulfinate Salts

The reaction between a nucleophilic sulfinate salt and an electrophilic carbon source is a classical and highly effective method for constructing the carbon-sulfone bond. thieme-connect.comresearchgate.net This approach is valued for its reliability and the broad availability of starting materials.

Utility of Sulfinate Salts as Precursors

Sulfinate salts (RSO₂⁻ M⁺) are powerful and versatile building blocks in the synthesis of organosulfur compounds. thieme-connect.comnih.gov Their utility stems from the nucleophilic nature of the sulfur atom, which readily attacks a wide range of electrophilic partners to form the stable sulfone linkage. thieme-connect.com The salts themselves can be prepared through various means, including the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide, making a diverse array of sulfone targets accessible. rsc.orgnih.gov The functional versatility of sulfinate salts allows them to act as key intermediates in the synthesis of not only sulfones but also other important sulfur-containing molecules. concordia.ca

Reactions with Electrophiles (e.g., Alkyl Halides, Epoxides, Michael Acceptors)

The S-alkylation of sulfinate salts with carbon electrophiles is a direct and widely practiced method for sulfone synthesis. thieme-connect.com The reaction is typically a straightforward nucleophilic substitution.

Alkyl Halides: The most common electrophiles are alkyl, allyl, and benzyl (B1604629) halides. The reaction proceeds via an Sₙ2 mechanism, where the sulfinate anion displaces the halide leaving group. Microwave promotion has been shown to accelerate this substitution, often in aqueous media, highlighting a green chemistry approach. organic-chemistry.org For example, a one-pot synthesis can convert primary alcohols first to the corresponding bromide, which then reacts in situ with a sodium arenesulfinate to yield the aryl sulfone in high yields. organic-chemistry.org

Epoxides: Sulfinate anions can open epoxide rings, resulting in the formation of β-hydroxy sulfones. This reaction provides a direct route to highly functionalized sulfone products. The nucleophilic attack occurs at one of the epoxide carbons, leading to simultaneous C-S bond formation and the generation of a hydroxyl group. thieme-connect.comorganic-chemistry.org

Michael Acceptors: Sulfinates can participate in conjugate addition (Michael addition) reactions with α,β-unsaturated systems like enones and enals. This 1,4-addition leads to the formation of γ-keto or γ-hydroxy sulfones, which are valuable synthetic intermediates. thieme-connect.comorganic-chemistry.org

The table below summarizes representative examples of sulfinate alkylation.

Electrophile TypeExample ElectrophileSulfinate SaltProduct TypeKey Features
Alkyl HalideBenzyl BromideSodium p-toluenesulfinateAlkyl Aryl SulfoneStandard Sₙ2 reaction; often high yielding. thieme-connect.com
EpoxidePropylene OxideSodium benzenesulfinateβ-Hydroxy SulfoneRing-opening reaction; creates functionalized products. organic-chemistry.org
Michael AcceptorMethyl Vinyl KetoneSodium p-toluenesulfinateγ-Keto SulfoneConjugate 1,4-addition; forms C-C and C-S bonds. organic-chemistry.org

Addition Reactions to Unsaturated Hydrocarbons

The direct addition of sulfonyl groups across carbon-carbon double and triple bonds represents another major pathway to sulfone-containing molecules. These methods can be catalyzed by metals, radicals, or light and offer excellent control over regiochemistry.

Conjugate Addition to Alkenes and Alkynes

Conjugate addition reactions are powerful tools for forming C-S bonds in a stereocontrolled manner. nih.gov In this context, a sulfur-based nucleophile adds to an electron-deficient alkene or alkyne (a Michael acceptor). While the addition of sulfinates to Michael acceptors is one variant (as noted in 2.1.3.2), the addition of other nucleophiles to vinyl sulfones is also a prominent strategy for elaborating sulfone-containing structures. nih.govtandfonline.com This approach is particularly useful for creating complex chiral sulfones bearing quaternary stereocenters, often with the aid of organocatalysts. nih.gov The reaction can be applied to both vinyl sulfones and cycloalkenyl sulfones, providing access to a wide range of cyclic and acyclic frameworks. acs.org

Hydrogensulfonylation and Related Additions

Hydrogensulfonylation involves the formal addition of an H-S(O)₂R group across an unsaturated bond. Recent advances have made this a highly attractive and sustainable method. A notable example is the visible-light-mediated, catalyst-free hydrosulfonylation of alkenes and alkynes with sulfonyl chlorides in an aqueous phase. researchgate.net This method avoids transition metals and provides excellent yields and geometric selectivity at room temperature. researchgate.net

Other related additions include metal-catalyzed processes. A nickel-catalyzed hydroxysulfonylation of alkenes using sodium sulfinates selectively produces β-hydroxysulfones. organic-chemistry.org Similarly, an aerobic copper-catalyzed oxysulfonylation of vinylarenes with sodium sulfinates demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.org

Modern Catalytic Strategies for Sulfone Construction

Recent years have witnessed a surge in the development of sophisticated catalytic systems for sulfone synthesis, aiming for greater efficiency, selectivity, and sustainability. mdpi.comresearchgate.net These methods often operate under milder conditions and tolerate a wider range of functional groups than classical approaches.

Transition-metal catalysis is a dominant theme. Palladium-catalyzed cross-coupling reactions between sulfinate salts and aryl/vinyl halides or triflates are highly effective for creating aryl and vinyl sulfones. organic-chemistry.org Copper and iron salts are also used to catalyze various sulfonylation reactions, often using air as a green oxidant. organic-chemistry.orgmdpi.com

Photoredox and electrochemical catalysis have emerged as powerful strategies. These methods use light or electric current to initiate radical-based sulfonylation reactions under exceptionally mild conditions. organic-chemistry.orgresearchgate.net For instance, the electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts proceeds at room temperature without any catalyst or additive. organic-chemistry.org

A groundbreaking recent development is the use of engineered perovskite oxide catalysts for the aerobic oxidation of sulfides to sulfones. bioengineer.orgmiragenews.com A strontium manganese oxide catalyst doped with a small amount of ruthenium (SrMn₁₋ₓRuₓO₃) can achieve 99% selectivity for sulfone production at just 30°C, a significant improvement over traditional methods that require temperatures of 80–150°C. miragenews.comsciencedaily.com This system operates via a Mars-van Krevelen mechanism, where lattice oxygen participates directly in the oxidation, and is a prime example of a modern, sustainable catalytic strategy. bioengineer.orgsciencedaily.com

The table below highlights some of these modern approaches.

Catalytic StrategyMetal/CatalystReaction TypeKey Advantages
Cross-CouplingPalladium (Pd)Arylation of sulfinatesBroad scope for aryl/vinyl halides and triflates. organic-chemistry.org
OxysulfonylationCopper (Cu)Addition to vinylarenesUses air as the terminal oxidant; mild conditions. organic-chemistry.org
Decarboxylative SulfonylationIron (Fe)Radical additionUtilizes carboxylic acids as starting materials. organic-chemistry.org
Photocatalysis(e.g., Flavin)HydrosulfonylationCofactor-free, initiated by light. organic-chemistry.org
Electrocatalysis- (Catalyst-free)Sulfonylation of boronic acidsAdditive-free, room temperature. organic-chemistry.org
Heterogeneous CatalysisPerovskite OxideSulfide OxidationVery low temperature (30°C), high selectivity (99%). bioengineer.orgmiragenews.com

Transition-Metal-Catalyzed Coupling and Functionalization Reactions

Transition-metal catalysis offers powerful and versatile tools for the formation of C-S bonds and the elaboration of sulfone frameworks. Palladium and copper are among the most extensively studied metals for these transformations, enabling a wide range of coupling and functionalization reactions under relatively mild conditions.

Palladium catalysts are particularly prominent in the synthesis of sulfones, facilitating cross-coupling reactions, hydrosulfonylations, and asymmetric transformations that provide access to structurally diverse and complex sulfone derivatives.

The Suzuki-Miyaura cross-coupling (SMC) reaction, a cornerstone of C-C bond formation, has been adapted to utilize (hetero)aryl sulfones as electrophilic coupling partners. sigmaaldrich.com This development is significant as sulfones are robust and common functional groups. chemrxiv.org The reaction typically involves the palladium-catalyzed coupling of an aryl sulfone with an arylboronic acid.

Research has demonstrated that aryl sulfones exhibit an intermediate reactivity, fitting between traditional aryl (pseudo)halides and nitroarenes, which allows for sequential cross-coupling strategies. sigmaaldrich.com For instance, trifluoromethylphenyl sulfone has been shown to undergo smooth coupling with 4-methoxyphenylboronic acid at 80 °C. chemrxiv.org The choice of ligand is crucial; RuPhos has been identified as effective for this transformation, whereas ligands like XPhos are less so under the same conditions. chemrxiv.org The mechanism is believed to proceed through an oxidative addition of the palladium catalyst into the sulfone's C–S bond, which is considered the turnover-limiting step. chemrxiv.orgresearchgate.net Introducing electron-withdrawing groups onto the aryl ring of the sulfone can facilitate this C–SO2 bond activation. acs.orgresearchgate.net This methodology enables the rapid synthesis of non-symmetric biaryls, teraryls, and quateraryls from polyfunctionalized arenes. chemrxiv.orgchemrxiv.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfones

Aryl Sulfone Electrophile Boronic Acid Catalyst/Ligand Temperature (°C) Yield (%)
Phenyl trifluoromethyl sulfone 4-Methoxyphenylboronic acid Pd(acac)₂ / RuPhos 80 High
Diphenyl sulfone 4-Methoxyphenylboronic acid Pd(acac)₂ / RuPhos 130 Moderate
1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene Phenylboronic acid Pd catalyst / XPhos 22 High (selective for C-Cl)
Biphenyl product from above 4-N-Carbazolephenylboronic acid Pd catalyst / RuPhos 80 High (selective for C-SO₂)

This table is generated based on data reported in the literature concerning Suzuki-Miyaura coupling of aryl sulfones. chemrxiv.org

A highly atom-economic method for preparing allylic sulfones involves the palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids. rsc.orgnih.govnjtech.edu.cn This process demonstrates a high degree of regio- and stereoselectivity, typically affording linear E-allylic sulfones in moderate to excellent yields. rsc.orgnih.govrsc.org The reaction is versatile, allowing for the synthesis of a wide array of nitrogen- or oxygen-containing allylic sulfones with 100% atom utilization. nih.govrsc.org

The proposed mechanism suggests that a Pd(0) species coordinates with the ligand (e.g., DPEphos), the sulfinic acid, and the allene. nih.gov This is followed by a ligand-to-ligand hydrogen transfer (LLHT) from the sulfinic acid to the allene, forming a π-palladium-allyl intermediate. nih.gov Subsequent reductive elimination from the more thermally stable E-intermediate yields the final product and regenerates the Pd(0) catalyst. nih.gov This method avoids the need to pre-install leaving groups, offering a direct route to valuable allylic sulfone building blocks. nih.gov

Table 2: Palladium-Catalyzed Regioselective Hydrosulfonylation of Allenes

Allene Substrate Sulfinic Acid Catalyst System Selectivity Yield
N-(Buta-2,3-dien-1-yl)-4-methylbenzenesulfonamide p-Toluenesulfinic acid Pd₂(dba)₃ / DPEphos E-selective 95%
1-(Buta-2,3-dien-1-yloxy)-4-methylbenzene Benzenesulfinic acid Pd₂(dba)₃ / DPEphos E-selective 82%
N-Allyl-N-(buta-2,3-dien-1-yl)benzenesulfonamide p-Toluenesulfinic acid Pd₂(dba)₃ / DPEphos E-selective 87%
Alkylallenes / Arylallenes Various sulfinic acids Pd₂(dba)₃ / Josiphos or Segphos Branched, high ee Up to 99% ee

This table is generated based on data reported in studies on the hydrosulfonylation of allenes. rsc.orgnih.govacs.org

Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic mixture entirely into a single, highly enantioenriched product. princeton.edu This approach has been successfully applied to the synthesis of chiral cyclic sulfones. acs.org One notable method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which provides access to a broad range of enantioenriched α-difunctionalized 5- and 6-membered sulfones from racemic starting materials. acs.org

The key to this transformation's success is a palladium-mediated dynamic kinetic resolution of E/Z enolate intermediates. acs.org This allows the reaction to proceed with high levels of enantioselectivity, irrespective of the initial geometry of the precursor. acs.org This methodology opens pathways to previously inaccessible stereodefined cyclic sulfones, which are of interest for medicinal chemistry applications. acs.org The principles of DKR require that the rate of racemization of the starting material is faster than or at least competitive with the rate of the kinetic resolution step. princeton.edu This ensures that the faster-reacting enantiomer is constantly replenished from the slower-reacting one, allowing for a theoretical yield of 100% of a single enantiomer. princeton.edu Similar DKR strategies have been developed for other cyclic frameworks, such as the asymmetric hydrogenation of 2-aryl cyclic ketones to form trans cycloalkanols. dicp.ac.cn

Table 3: Enantioselective Synthesis of Cyclic Sulfones via Palladium-Catalyzed DKR

Racemic Starting Material Ring Size Product Type Enantiomeric Excess (ee)
Allyl β-ketosulfone ester 5-membered α-allyl sulfolane High
Allyl β-ketosulfone ester 6-membered α-allyl thiane (B73995) 1,1-dioxide High
Allyl β-ketosulfone ester (N-containing) 6-membered α-allyl thiomorpholine (B91149) 1,1-dioxide High

This table is generated based on findings from research on palladium-catalyzed decarboxylative asymmetric allylic alkylation. acs.org

The synthesis of allylic sulfones can be achieved through the palladium-catalyzed allylation of sulfinate salts or their precursors. A direct and efficient approach is the allylic C-H sulfonylation of terminal alkenes. researchgate.netrawdatalibrary.net Two main protocols have been developed for this transformation. The first is a direct Pd(II)-catalyzed oxidative C-H allylic sulfonylation that occurs in the presence of sulfinate anions. researchgate.net The second involves a one-pot sequential process, beginning with a Pd(II)-catalyzed C-H allylic acetoxylation, followed by a Pd(0)-catalyzed sulfonylation with the sulfinate salt. researchgate.net

Another related method involves the palladium-catalyzed allylation of sulfonyl hydrazides with alkynes. rsc.org This reaction constructs a variety of allyl arylsulfone derivatives regioselectively and in high yields under mild conditions. rsc.org These methods represent modern alternatives to classical substitution reactions, often providing greater functional group tolerance and efficiency.

Table 4: Palladium-Catalyzed Synthesis of Allylic Sulfones

Alkene/Alkyne Substrate Sulfonyl Source Method Catalyst System Yield
Allylbenzene Sodium benzenesulfinate Direct C-H Sulfonylation Pd(acac)₂ / 2,6-DMBQ Moderate
Terminal Alkenes Sodium arylsulfinates Sequential Acetoxylation/Sulfonylation Pd(OAc)₂ then Pd(0)/rac-BINAP Good
Terminal Alkynes Arylsulfonyl hydrazides Allylation with Alkynes Palladium catalyst High

This table is generated based on data from studies on Pd-catalyzed C-H sulfonylation and alkyne allylation. researchgate.netrsc.org

Copper catalysts provide an economical and effective alternative to palladium for the synthesis of sulfones. acs.org Various copper-catalyzed transformations have been developed to construct C-S bonds, offering broad substrate scope and good functional group tolerance.

One efficient method involves the synthesis of diaryl sulfones from the reaction of arylboronic acids and arylsulfonyl hydrazides. rsc.org This reaction can be promoted by carbon-supported copper nanoparticles (Cu-NP) at room temperature, demonstrating high catalytic activity and excellent substrate universality. rsc.org Another approach is the synthesis of sulfones via the nitrogen loss of sulfonyl hydrazones, which are readily prepared from carbonyl compounds. acs.orgnih.gov This transformation is performed in the presence of a simple copper salt and a base, yielding a wide variety of aryl and alkyl sulfones in moderate to good yields. acs.orgnih.gov Additionally, vinyl sulfones can be synthesized through a copper-catalyzed three-component reaction of arylpropiolic acids, a sulfur dioxide source like K₂S₂O₅, and aryl boronic acids, using a CuBr₂/1,10-phenanthroline catalytic system. rsc.org These copper-based methodologies represent valuable and sustainable tools for the construction of diverse sulfone frameworks. researchgate.net

Table 5: Copper-Catalyzed Synthesis of Sulfone Frameworks

Starting Materials Product Type Catalyst System Key Features
Arylboronic acids, Arylsulfonyl hydrazides Diaryl sulfones Carbon-supported Cu-NPs Room temperature, heterogeneous catalyst
Sulfonyl hydrazones (from carbonyls) Aryl and alkyl sulfones Simple copper salt (e.g., CuI) Reductive strategy, loss of N₂
Arylpropiolic acids, K₂S₂O₅, Arylboronic acids Vinyl sulfones CuBr₂ / 1,10-phenanthroline Three-component decarboxylative addition

This table is generated based on information from various reports on copper-catalyzed sulfone synthesis. acs.orgrsc.orgnih.govrsc.org

Copper-Catalyzed Transformations
Visible-Light-Induced Enantioselective Radical Sulfonylcyanation

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of C–S bonds, offering mild and efficient conditions for the synthesis of sulfones. While direct enantioselective radical sulfonylcyanation is a developing area, the principles can be understood from related transformations. These reactions typically involve the generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride, which then adds to an alkene. The resulting carbon-centered radical can then be trapped by a cyanide source.

The enantioselectivity in such processes is often achieved through the use of a chiral catalyst that can control the stereochemical outcome of the radical addition or the subsequent trapping step. For instance, photoenzymatic catalysis, which combines the reactivity of photocatalysis with the stereocontrol of enzymes, has been successfully applied to the enantioselective radical hydrocyanoalkylation of alkenes. nih.govbohrium.com This approach utilizes flavin-dependent “ene”-reductases to mediate the radical process within a chiral active site, thereby dictating the stereochemistry of the final product. nih.govbohrium.com Mechanistic studies suggest the formation of a charge transfer complex within the enzyme's active site, which facilitates the generation of the radical species and controls the subsequent bond formation. bohrium.com

Key features of visible-light-induced radical sulfonylation reactions include:

Mild Reaction Conditions: Reactions are often conducted at room temperature, minimizing side reactions and accommodating a wide range of functional groups. nih.gov

High Regioselectivity: The addition of the sulfonyl radical to the alkene typically proceeds with high regioselectivity. researchgate.net

Radical Mechanism: The reaction proceeds via a sulfonyl radical intermediate, which is generated through a single-electron transfer process mediated by a photocatalyst. nih.govresearchgate.net

Multicomponent Reactions Involving Sulfonyl Azides and Alkynes

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of vinyl sulfones and related structures, MCRs involving sulfonyl azides and alkynes have been developed. These reactions often utilize a metal catalyst, such as copper, to facilitate the formation of new bonds.

One such example is the copper-catalyzed multicomponent reaction of alkynes, sulfonyl azides, and allylamines, which leads to the formation of complex heterocyclic structures containing a sulfone moiety. researchgate.net Another strategy involves the multicomponent hydrosulfonylation of alkynes, which can be achieved without a metal catalyst. This approach uses aryl diazonium salts, potassium metabisulfite (B1197395) (K₂S₂O₅), and thiophenols to generate vinyl sulfones at room temperature. rsc.org This method is noted for its high chemoselectivity and applicability to both aromatic and aliphatic alkynes. rsc.org

Tungsten-Mediated Nucleophilic Additions to Phenyl Sulfones

Tungsten complexes have been utilized to activate phenyl sulfones towards nucleophilic attack, enabling the synthesis of highly functionalized cyclic structures. In a notable process, a phenyl sulfone is coordinated to a tungsten complex, {WTp(NO)(PMe₃)}, which dearomatizes the phenyl ring and makes it susceptible to protonation. acs.orgnih.govnih.gov The resulting arenium species readily reacts with a nucleophile. acs.orgnih.gov

This sequence can be repeated, allowing for multiple nucleophilic additions to the same ring. acs.orgnih.gov A subsequent nucleophilic addition forms a trisubstituted cyclohexene (B86901) with an allylic sulfonyl group. acs.orgnih.gov The sulfonyl group can then act as a leaving group, facilitating the introduction of a third nucleophile. acs.orgnih.gov This methodology provides a pathway to a diverse family of trisubstituted cyclohexenes from a simple arene precursor. acs.org Tungsten-catalyzed allylic substitution has also been developed using sodium sulfinates as nucleophiles to produce branched allylic sulfones with high regioselectivity. organic-chemistry.org

Iron-Catalyzed Decarboxylative Sulfone Synthesis

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for organic synthesis. A photoinduced, iron-catalyzed method has been developed for the synthesis of sulfones from carboxylic acids via a radical-based decarboxylation. nih.govacs.orgorganic-chemistry.org This protocol is mild, efficient, and demonstrates a broad substrate scope, tolerating a variety of carboxylic acids and carbon electrophiles. acs.orgorganic-chemistry.org

The proposed mechanism involves an iron-catalyzed decarboxylation to generate a carbon radical. This is followed by a radical transfer, a single-electron reduction, and a final nucleophilic attack to yield the sulfone product. nih.govacs.orgorganic-chemistry.org Another iron-catalyzed approach involves the decomposition of sulfonylhydrazones, which likely proceeds through an iron carbene complex. researchgate.net

Catalyst SystemReactantsKey FeaturesYields
Iron salt / visible lightCarboxylic acid, DABSO, carbon electrophileMild, photoinduced, radical-based decarboxylationHigh
Iron saltSulfonylhydrazoneProceeds via iron carbene intermediateGeneral
Other Metal-Catalyzed Processes (e.g., Rhodium, Iridium)

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been effectively used for the enantioselective synthesis of allylic sulfones. A direct asymmetric rhodium-catalyzed hydrosulfonylation of allenes and alkynes using commercially available sodium sulfinates has been reported. organic-chemistry.orgnih.govacs.orgnih.gov This method achieves high regioselectivity and enantioselectivity through the use of a C₁-symmetric P,N-ligand. organic-chemistry.orgnih.govacs.orgnih.gov The reaction is operationally simple and proceeds under mild conditions, providing rapid access to chiral allylic sulfones. nih.govacs.orgnih.gov

Iridium-Catalyzed Synthesis: Iridium complexes have also been employed in the synthesis of sulfone-containing molecules. Iridium(III)-catalyzed direct C-H sulfamidation of aryl nitrones with sulfonyl azides provides sulfamidated nitrones in good yields with high regioselectivity. nih.govresearchgate.net This reaction proceeds at room temperature without the need for external oxidants and releases nitrogen gas as the only byproduct. nih.gov Additionally, iridium-based photoredox catalysts can be used to generate sulfonyl radicals from sulfone tetrazoles, which then couple with electron-deficient olefins to form dialkyl sulfones. thieme-connect.com

MetalReaction TypeSubstratesKey Advantage
RhodiumEnantioselective HydrosulfonylationAllenes/Alkynes, Sodium SulfinatesHigh enantioselectivity (up to 97% ee) organic-chemistry.orgnih.govacs.orgnih.gov
IridiumC-H SulfamidationAryl Nitrones, Sulfonyl AzidesMild conditions, atom economy nih.gov
IridiumPhotoredox CatalysisSulfone Tetrazoles, OlefinsGeneration of sulfonyl radicals thieme-connect.com

Organocatalytic and Metal-Free Approaches

In an effort to develop more sustainable synthetic methods, organocatalytic and metal-free approaches to sulfone synthesis have gained attention. These methods avoid the use of potentially toxic and expensive metal catalysts.

An efficient, high-yielding, and transition-metal-free synthesis of diaryl sulfones has been developed from arylsulfinic acid salts and diaryliodonium salts. nih.govacs.org The reaction proceeds under mild conditions and tolerates a range of functional groups. nih.govacs.org Another metal-free strategy involves the aerobic oxidation of sulfides to sulfones, promoted by aliphatic aldehydes. proquest.com

Organocatalysis has been applied to the asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds. bohrium.comnih.govresearchgate.net This process utilizes a synergistic combination of an organocatalyst and the incorporation of a cyano group into the sulfone to generate a chiral sulfinic species as an intermediate. bohrium.comnih.gov Furthermore, a metal-free, one-pot dehydration cross-coupling reaction between allyl alcohols and sodium sulfinates in water provides access to allyl sulfones. acs.org

Electrochemical Synthesis of Alkyl and Allyl Sulfones

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfones, avoiding the need for chemical oxidants. The electrochemical synthesis of vinyl, alkyl, and allyl sulfones has been achieved from sodium sulfinates and olefins. organic-chemistry.orgacs.orgnih.govacs.org This method employs an undivided cell with graphite (B72142) carbon electrodes and operates under a constant current at room temperature. organic-chemistry.orgacs.orgacs.org

The reaction tolerates a variety of functional groups on both the olefin and the sodium sulfinate. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of a sulfonyl radical via direct oxidation at the anode. organic-chemistry.orgacs.org This radical then adds to the olefin to form the sulfone product. organic-chemistry.orgacs.org This environmentally friendly approach provides a practical alternative for the synthesis of diverse sulfone compounds. organic-chemistry.orgacs.orgacs.org

SubstratesReaction ConditionsProduct TypesKey Advantages
Sodium Sulfinates, OlefinsUndivided cell, graphite electrodes, constant current, room temperatureVinyl, alkyl, and allyl sulfonesGreen, efficient, avoids harmful oxidants organic-chemistry.orgacs.orgacs.org

Photoredox Catalysis in Sulfone Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for the formation of complex molecules. This approach is particularly effective for generating sulfonyl radicals, which are key intermediates in the construction of sulfone-containing compounds. rsc.orgacs.orgrsc.org

Organophotocatalyzed Sulfonylation of Vinylcyclopropanes

A practical and straightforward organophotocatalyzed method provides access to a variety of functionalized allyl sulfone derivatives. nih.gov This strategy utilizes the ring-opening of vinylcyclopropanes (VCPs) upon addition of a sulfonyl radical, generated from inexpensive and stable sodium sulfinate salts under mild, visible-light conditions. This reaction demonstrates good to excellent yields and high E:Z selectivity for the resulting allyl sulfones. nih.gov

The reaction is tolerant of a wide range of vinylcyclopropanes and both aryl/heteroaryl and alkyl sodium sulfinates. The scalability of this method has been demonstrated, highlighting its practical utility for synthesizing structurally diverse allylic sulfones. nih.gov

Table 1: Organophotocatalyzed Sulfonylation of Various Vinylcyclopropanes

EntryVinylcyclopropane SubstrateSodium SulfinateProduct Yield (%)E:Z Ratio
1Phenyl-substituted VCPSodium p-toluenesulfinate92>20:1
24-Chlorophenyl-substituted VCPSodium p-toluenesulfinate89>20:1
3Naphthyl-substituted VCPSodium benzenesulfinate94>20:1
4Thienyl-substituted VCPSodium p-toluenesulfinate85>20:1
5Alkyl-substituted VCPSodium methanesulfinate7815:1

Data sourced from a study on organophotocatalyzed sulfonylation. nih.gov

Visible-Light-Induced Radical Smiles-Truce Rearrangements

The Truce-Smiles rearrangement is a powerful method for functionalizing aromatic compounds. rsc.org Recent advancements have enabled a visible-light-induced radical variant of this reaction. acs.org In one approach, sulfonamides are used as sulfonyl radical precursors. The sulfonamide is first activated by reaction with an aldehyde to form an imine. Under visible light and with a suitable photocatalyst, a sulfonyl radical is generated through an energy transfer (EnT) process. This radical then adds to an alkene, and the resulting carbon-centered radical undergoes a Truce-Smiles rearrangement, involving the migration of an aryl group, to generate the final difunctionalized product. acs.org This method is environmentally friendly as it avoids the emission of sulfur dioxide. acs.org

Another photocatalyst-free approach involves a light-mediated Truce-Smiles arylative rearrangement, creating two new carbon-carbon bonds by installing an aryl ring and a difluoroacetate (B1230586) group across an unactivated alkene. researchgate.net These radical-based rearrangements provide efficient routes to structurally complex sulfones under mild conditions. rsc.orgacs.orgresearchgate.net

Photocatalytic Oxidative Oxysulfonylation

Photocatalytic oxidative oxysulfonylation represents an efficient method for the difunctionalization of alkenes, leading to the formation of β-alkoxy sulfones. acs.org In a redox-neutral approach, an organophotocatalyst can be used to reduce a sulfonyl chloride, generating a sulfonyl radical. This radical adds to an alkene, forming a benzyl radical intermediate. Subsequent oxidation of this intermediate yields a benzyl cation, which is then trapped by an alcohol to afford the β-alkoxy sulfone. acs.org

This method is notable for its broad substrate scope and high functional group tolerance. acs.orgresearchgate.net Similar transformations, such as photocatalytic sulfonyl peroxidation, have also been developed, allowing for the three-component reaction of alkenes with N-sulfonyl ketimines and a peroxide source to synthesize β-peroxyl sulfones. acs.org These methods provide reliable access to difunctionalized sulfones under mild, visible-light-mediated conditions. acs.orgresearchgate.net

Radical-Mediated Sulfonylation Strategies

Radical-mediated reactions are central to modern sulfone synthesis due to their efficiency and functional group tolerance. researchgate.netresearchgate.net The key step in these strategies is the generation of a sulfonyl radical, which can then engage with unsaturated systems like alkenes and alkynes. acs.orgmdpi.comnih.govsemanticscholar.org

Generation of Sulfonyl Radicals from Diverse Precursors

Sulfonyl radicals (RSO₂•) are versatile intermediates that can be generated from a variety of stable and readily available precursors. researchgate.net The choice of precursor often depends on the specific reaction conditions and desired outcome.

Sodium Sulfinates (RSO₂Na): These are widely used due to their stability and ease of handling. benthamdirect.comresearchgate.netrsc.org Sulfonyl radicals can be generated from sodium sulfinates via single-electron transfer (SET) processes, often initiated by photoredox catalysts or electrochemical oxidation. benthamdirect.comresearchgate.netorganic-chemistry.org This method is common in hydrosulfonylation and other difunctionalization reactions of alkenes. organic-chemistry.org

Sulfonyl Chlorides (RSO₂Cl): As inexpensive and common reagents, sulfonyl chlorides can be converted to sulfonyl radicals under reductive conditions. rsc.orgresearchgate.net Visible-light photoredox catalysis, often using an iridium or copper photocatalyst, can achieve this transformation, enabling reactions like hydrosulfonylation and alkoxysulfonylation of alkenes. rsc.orgacs.orgresearchgate.net

Sulfonyl Hydrazides (RSO₂NHNH₂): These compounds serve as effective precursors for sulfonyl radicals under oxidative conditions. acs.orgnih.govmdpi.com Electrochemical methods or the use of chemical oxidants can trigger the release of dinitrogen gas and the formation of the desired sulfonyl radical, which can then be used in additions to alkenes and alkynes. acs.orgnih.gov

Sulfonamides (RSO₂NR₂): While traditionally viewed as robust and less reactive, sulfonamides have recently been utilized as sulfonyl radical precursors. acs.orgacs.org This is typically achieved through a two-step process where the sulfonamide is first converted into a more reactive species, such as an N-sulfonylimine, which can then undergo photocatalytic activation to release the sulfonyl radical. acs.org This strategy is particularly valuable for the late-stage functionalization of complex molecules containing a sulfonamide group. acs.org

Table 2: Overview of Common Sulfonyl Radical Precursors and Generation Methods

PrecursorGeneration MethodKey Features
Sodium SulfinatesPhotoredox Catalysis, Electro-oxidationStable, easy to handle, widely used. researchgate.netbenthamdirect.comrsc.org
Sulfonyl ChloridesPhotoredox Catalysis (reductive)Inexpensive, readily available. rsc.org
Sulfonyl HydrazidesElectro-oxidation, Chemical OxidantsForms N₂ as a byproduct. acs.orgnih.gov
SulfonamidesActivation (e.g., to imine) then PhotocatalysisUseful for late-stage functionalization. acs.orgacs.org

Oxidative Radical Difunctionalization of Alkenes and Alkynes

The difunctionalization of alkenes and alkynes is a powerful strategy for rapidly building molecular complexity from simple starting materials. mdpi.comnih.govsemanticscholar.org In this context, a sulfonyl radical adds to a C-C multiple bond, generating a carbon-centered radical intermediate. This intermediate can then be trapped by another species in an oxidative process to yield a 1,2-difunctionalized product.

For example, the electrochemical 1,2-sulfonylation/alkynylation of alkenes has been reported. researchgate.net Similarly, photocatalytic methods can achieve the alkoxysulfonylation of alkenes, where the intermediate carbon radical is oxidized to a cation and trapped by an alcohol. acs.org These reactions offer a highly efficient and atom-economical route to complex sulfone structures, allowing for the simultaneous installation of a sulfonyl group and another functional group across a double or triple bond. mdpi.comnih.gov

Direct C-H Functionalization via Radical Pathways

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for constructing complex molecules. mdpi.comresearchgate.net In sulfone synthesis, radical-mediated C-H functionalization offers a powerful alternative to traditional methods, which often require pre-functionalized starting materials. researchgate.netrsc.org This approach typically involves the generation of a sulfonyl radical, which can then engage with a C-H bond on a substrate.

Recent advancements have utilized photocatalysis to enable radical C-H bond disulfuration under mild conditions. nih.gov For instance, decatungstate photocatalysis has been shown to facilitate a practical C-H bond disulfuration strategy, allowing access to a broad range of unsymmetrical disulfides which can be precursors to sulfones. nih.gov This method works with readily prepared tetrasulfides as C-radical trapping reagents and demonstrates high regioselectivity on both simple and complex alkanes, steered by steric and electronic effects. nih.gov While not a direct sulfonylation, this radical-based C-H functionalization highlights the potential for activating otherwise inert C-H bonds for sulfur-carbon bond formation. The development of direct C-H sulfonylation via radical pathways remains an active area of research, aiming to provide a more direct and efficient route to sulfone-containing molecules. researchgate.net

Decarboxylative and Denitrogenative Sulfone Synthesis

Decarboxylative and denitrogenative coupling reactions have emerged as powerful strategies for forming C-S bonds, utilizing readily available carboxylic acids and nitrogen-containing compounds as starting materials. researchgate.netrsc.org These methods provide novel retrosynthetic disconnections for sulfone synthesis.

Decarboxylative Sulfonylation: This strategy involves the coupling of carboxylic acids with a sulfonyl source, where the carboxyl group is extruded as carbon dioxide. Copper-catalyzed decarboxylative coupling of α,β-unsaturated acids with sodium aryl sulfinates provides an effective route to vinyl sulfones. researchgate.netrsc.org This radical coupling reaction often proceeds with high stereoselectivity, affording the (E)-isomer when using catalysts like Cu(ClO₄)₂·6H₂O with a ligand such as 1,10-phenanthroline. rsc.org Several variations of this reaction exist, mediated by different catalysts or even proceeding under catalyst-free conditions at high temperatures. thieme-connect.com A proposed mechanism involves the formation of a sulfonyl radical, its addition to the alkene, followed by decarboxylation. thieme-connect.com

Table 1: Examples of Decarboxylative Sulfonylation

Carboxylic Acid Substrate Sulfonyl Source Catalyst/Conditions Product Type Reference
α,β-Unsaturated Acids Sodium Aryl Sulfinates Cu(ClO₄)₂·6H₂O, 1,10-phenanthroline, TBHP (E)-Vinyl Sulfones rsc.org
Cinnamic Acids Sodium Sulfinates Iodine/TBHP Vinyl Sulfones thieme-connect.com

Denitrogenative/Deaminative Sulfonylation: This approach utilizes nitrogen-containing compounds as radical precursors. A notable example is the photoredox-catalyzed synthesis of sulfones through the deaminative insertion of sulfur dioxide. rsc.org In this transformation, Katritzky salts, derived from primary amines, serve as alkyl radical precursors. Under visible-light irradiation, a photocatalyst induces a single electron reduction of the Katritzky salt, generating an alkyl radical. This radical is then trapped by sulfur dioxide, forming an alkylsulfonyl radical, which can be further reduced and protonated or engage with another radical to yield the final sulfone product. rsc.org This method allows for the synthesis of diverse dialkyl sulfones from readily accessible amines. rsc.org

Multicomponent Reactions and Cascade Processes for Sulfone Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade processes, involving sequential intramolecular reactions, offer high efficiency and complexity generation for sulfone synthesis. rsc.orgnih.gov

A copper(I)-catalyzed four-component reaction has been developed for the synthesis of β-keto sulfones from aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. rsc.orgwordpress.com This reaction proceeds through a tandem radical process where a sulfonyl radical, generated from the aryldiazonium salt and a sulfur dioxide surrogate like DABCO·(SO₂)₂, acts as the key intermediate. rsc.orgwordpress.com The transformation involves sequential sulfonylation and decarboxylation steps to efficiently assemble the target β-keto sulfones. rsc.org

Cascade reactions provide another elegant route for the rapid assembly of complex sulfone-containing heterocycles. nih.govnih.gov A photoinduced radical cascade cyclization of alkynes with sulfinates has been reported for synthesizing 3-sulfonylindoles and vinyl sulfone oxindoles. nih.gov This process is initiated by the formation of an electron-donor-acceptor (EDA) complex between the sulfinate and an N-sulfonamide tethered to the alkyne. nih.gov Photoexcitation promotes an intermolecular charge transfer, generating a sulfonyl radical and an N-centered radical, which then triggers the cascade cyclization. nih.gov A key advantage of this method is that it proceeds under mild, photocatalyst- and transition-metal-free conditions. nih.gov

Sustainable and Green Chemistry Approaches in Sulfone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies for sulfones to minimize environmental impact. nih.govresearchgate.net Key strategies include the use of recyclable catalysts, alternative energy sources like visible light, and environmentally benign solvents and reagents. researchgate.netrsc.orgnih.gov

Visible-light photocatalysis has become a prominent tool in green sulfone synthesis. rsc.org A notable example is the synthesis of β-keto sulfones using heterogeneous graphitic carbon nitride (g-C₃N₄) as a recyclable, metal-free photocatalyst. rsc.orgrsc.org This method uses commercially available precursors like phenylacetylenes or ketones and sodium sulfinates as the sulfonyl source under blue light irradiation. rsc.org The g-C₃N₄ catalyst can be easily recovered and reused for multiple cycles without significant loss of activity. rsc.org Green chemistry metrics for this process, such as the E-factor and atom economy, have been shown to be superior to traditional thermal methods. rsc.org

The use of deep eutectic solvents (DESs) offers another green alternative to conventional volatile organic solvents. researchgate.net A catalyst-free, multicomponent synthesis of sulfones has been developed using non-toxic triarylbismuthines, sodium metabisulfite (a solid SO₂ surrogate), and an alkyl halide in a DES composed of acetylcholine (B1216132) chloride and acetamide. researchgate.net The unique properties of the DES enable the solubilization of all reactants and promote the reaction, leading to quantitative yields where conventional solvents fail. researchgate.net

Electrochemical synthesis also presents a powerful green strategy, using electrons as a "clean" reagent to drive reactions. nih.gov The synthesis of sulfonyl derivatives of p-methylaminophenol has been achieved by reacting electrochemically generated p-methylquinoneimine with various sulfinic acids. By carefully controlling the applied electrode potential, different products (mono-, bis-, and tris-sulfonylated) can be selectively synthesized in a one-pot process under green conditions (aqueous buffer). nih.gov

Table 2: Comparison of Green Synthesis Methodologies for Sulfones

Methodology Key Features Catalyst/Medium Advantages Reference
Heterogeneous Photocatalysis Visible-light induced Graphitic carbon nitride (g-C₃N₄) Recyclable, metal-free catalyst; mild conditions rsc.orgrsc.org
Multicomponent Reaction in DES Catalyst-free Deep Eutectic Solvent (DES) Avoids volatile organic solvents; non-toxic reagents researchgate.net

Reactivity and Transformations of 3 Prop 2 Ene 1 Sulfonyl Butyl Benzene and Analogous Sulfone Structures

Transformations Involving the Sulfonyl Group

The sulfonyl group (–SO₂–) is a powerful functional group in organic chemistry, primarily due to its strong electron-withdrawing nature and its ability to act as a stable leaving group. These properties are exploited in numerous synthetic strategies.

Leaving Group Properties and Desulfitative Functionalizations

The sulfonate group is recognized as an excellent leaving group in nucleophilic substitution reactions because its negative charge is well-stabilized through resonance across the two oxygen atoms. nih.govlibretexts.org In fact, sulfonate esters like tosylates and mesylates are often better leaving groups than halides. libretexts.org This inherent stability makes the sulfonyl moiety a reliable nucleofuge, a leaving group that departs with the bonding electron pair. nih.gov

A significant class of reactions leveraging this property is desulfinative or desulfonylative functionalization. In these processes, the sulfonyl group is strategically removed and replaced with a new functional group. Palladium-catalyzed desulfinative cross-coupling reactions are particularly noteworthy, providing an efficient route to form carbon-carbon bonds. acs.org These reactions often proceed where traditional methods, such as the Suzuki-Miyaura coupling, may be problematic. acs.org The mechanism typically involves the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process that drives the reaction forward. acs.org

This strategy has been developed for a wide array of transformations beyond C-C bond formation, including desulfonylative alkynylation, azidation, and halogenation, often proceeding through radical intermediates. rsc.org

Table 1: Examples of Desulfonylative Functionalization Reactions

Reaction Type Reagents Product Functional Group Reference
Cross-Coupling (Hetero)aryl Halides, Pd catalyst Aryl/Heteroaryl acs.org
Alkenylation Grignard Reagents, Ni or Fe catalyst Alkene rsc.org
Dual Functionalization Alkenes, Radical Trapping Agents Various (e.g., -SPh, -SePh, -SCF₃) nih.gov
C-P Bond Formation Secondary Phosphine Oxides, Ni catalyst Tertiary Phosphine Oxide nih.gov

Stabilization of Adjacent Carbanions in Sulfone Chemistry

The sulfonyl group is a potent electron-withdrawing group, a characteristic that allows it to effectively stabilize an adjacent carbanion. siue.edu This stabilization arises from the dispersal of the negative charge from the carbon atom onto the electronegative oxygen atoms of the sulfonyl group. siue.edu

This effect significantly increases the acidity of the α-protons (the hydrogen atoms on the carbon adjacent to the sulfonyl group). Consequently, these protons can be readily removed by a suitable base to form a nucleophilic carbanion. siue.edu The stability of a carbanion is directly related to the acidity (pKa) of its conjugate acid; a lower pKa value indicates a more stable conjugate base (the carbanion). stackexchange.comlibretexts.org For instance, the pKa of dimethyl sulfone in DMSO is approximately 31.1, significantly more acidic than a typical alkane like methane (B114726) (pKa ~56), illustrating the powerful stabilizing effect of the sulfone. libretexts.orgnih.gov

Once formed, these sulfone-stabilized carbanions can participate in a wide range of synthetic transformations, reacting with various electrophiles to form new carbon-carbon bonds. This reactivity is fundamental to the use of sulfones as versatile building blocks in organic synthesis.

Table 2: Comparison of pKa Values for Protons α to Different Functional Groups (in DMSO)

Compound Functional Group Approximate pKa Reference
Dimethyl sulfone Sulfone (–SO₂–) 31.1 libretexts.org
Acetone Ketone (–C(O)–) 26.5 libretexts.org
Acetonitrile Nitrile (–CN) 31.3 libretexts.org
Methane Alkane (–CH₃) 56 libretexts.org

Stereoselective Transformations Facilitated by Sulfone Activation

The sulfonyl group can serve as a powerful directing group in stereoselective reactions, enabling the synthesis of chiral molecules with high levels of enantiomeric excess. researchgate.net Chiral sulfones are key structural motifs in many biologically active compounds and are valuable synthons in asymmetric synthesis. rsc.orgrsc.orgnih.gov

One prominent example is the use of the sulfone group to direct the asymmetric transfer hydrogenation (ATH) of ketones. researchgate.netorganic-chemistry.org In the presence of specific ruthenium catalysts, the sulfone group orients the substrate in the catalyst's chiral environment, leading to a highly selective reduction of the ketone to a chiral alcohol. researchgate.net A key advantage of this strategy is that the sulfonyl group can be subsequently removed, providing access to enantiomerically enriched alcohols that would be difficult to synthesize via direct ATH of the corresponding unsulfonylated ketones. researchgate.netnih.govacs.org

Furthermore, the asymmetric hydrogenation of unsaturated sulfones, catalyzed by transition metals like rhodium, iridium, or nickel, provides a direct and efficient method for constructing chiral sulfones. rsc.orgrsc.org Similarly, nickel-organophotocatalyzed enantioselective reactions have been developed for the synthesis of enantioenriched β-chiral sulfones from simple starting materials. nih.govacs.org

Table 3: Examples of Stereoselective Reductions of Sulfonyl Ketones

Substrate (α-Sulfonyl Ketone) Catalyst Product (β-Hydroxy Sulfone) Enantiomeric Excess (ee) Reference
1-phenyl-2-(phenylsulfonyl)ethan-1-one (R,R)-[(p-cymene)Ru(TsDPEN)Cl] (R)-1-phenyl-2-(phenylsulfonyl)ethan-1-ol >99% researchgate.net
1-cyclohexyl-2-(phenylsulfonyl)ethan-1-one (R,R)-[(p-cymene)Ru(TsDPEN)Cl] (R)-1-cyclohexyl-2-(phenylsulfonyl)ethan-1-ol >99% researchgate.net
1-(naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one (R,R)-[(p-cymene)Ru(TsDPEN)Cl] (R)-1-(naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-ol >99% researchgate.net

Reactions of the Allylic Moiety

The allylic group in [3-(Prop-2-ene-1-sulfonyl)butyl]benzene contains a carbon-carbon double bond, which is a site of rich reactivity, particularly for cycloaddition reactions and other functionalization pathways.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [3+2], [4+2])

Unsaturated sulfones, including allyl sulfones, are excellent partners in various cycloaddition reactions due to the electron-withdrawing nature of the sulfonyl group, which activates the adjacent π-system. acs.org

Diels-Alder ([4+2] Cycloaddition): This is a powerful reaction for forming six-membered rings. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, an allyl sulfone acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). acs.orgwikipedia.orgorganic-chemistry.org The sulfonyl group makes the double bond electron-poor, facilitating a "normal-electron-demand" Diels-Alder reaction with electron-rich dienes. organic-chemistry.org Butadiene sulfone itself can serve as a convenient in-situ source of 1,3-butadiene (B125203) for these reactions upon heating. utahtech.eduyoutube.com

[2+2] Cycloaddition: This reaction type forms four-membered rings and can be initiated thermally or photochemically. rsc.org The [2+2] cycloaddition of allenes with alkenes is a well-established method for creating cyclobutane (B1203170) skeletons. rsc.org

[3+2] Cycloaddition: This reaction forms five-membered rings and is a valuable tool in synthesis. nih.gov Vinylcyclopropanes can react with acetylenic sulfones in the presence of visible light to undergo a [3+2] cycloaddition. researchgate.netnih.gov Additionally, (phenylsulfonyl)allene is known to participate in [3+2] cyclization-elimination reactions. acs.org

Table 4: Cycloaddition Reactions Involving Unsaturated Sulfones

Cycloaddition Type π-System 1 π-System 2 Product Ring Size Key Feature Reference
[4+2] Diels-Alder Conjugated Diene Allyl Sulfone (Dienophile) 6-membered Sulfone activates the dienophile acs.orgnih.gov
[2+2] Cycloaddition Allene Alkene 4-membered Thermal or photochemical conditions rsc.org
[3+2] Cycloaddition Vinylcyclopropane Acetylenic Sulfone 5-membered Visible-light photocatalysis nih.gov
[3+2] Cycloaddition (Phenylsulfonyl)allene Anionic Species 5-membered Anionic cycloaddition acs.org

Further Functionalization of Allyl Sulfones

Beyond cycloadditions, the allylic sulfone moiety offers multiple avenues for further chemical modification. The structure possesses several reactive sites that can be targeted for functionalization. acs.orgnih.govresearchgate.netnih.govorganic-chemistry.org

One notable application is in bioconjugation, where water-soluble allyl sulfones are used for the site-specific labeling of proteins and peptides. nih.gov The reaction proceeds via a sequential Michael addition-elimination with thiol groups (e.g., from cysteine residues), allowing for the step-wise attachment of multiple molecules. nih.govresearchgate.net

The double bond can also be borylated using copper catalysis, providing access to versatile allylboronic esters which are valuable synthetic intermediates. acs.org This reaction has been shown to be complementary for both nitro allyl and allyl sulfone derivatives, with the latter often providing improved stereoselectivities. acs.org Additionally, direct hydrosulfonylation of 1,3-dienes with sulfinic acids offers a catalyst-free, atom-economical route to synthesize allylic sulfones at room temperature. nih.gov

Isomerization and Rearrangement Processes

Isomerization in structures analogous to this compound often involves the allyl group or stereochemical changes related to complexation. A key transformation for allyl sulfones is the base-induced or metal-catalyzed isomerization to the thermodynamically more stable vinyl sulfones. For instance, an iridium-catalyzed process can effectively convert allyl sulfinates to allyl sulfones, which then undergo a base-induced isomerization to yield vinyl sulfones with complete E-selectivity. thieme-connect.com This type of rearrangement is significant as vinyl sulfones are valuable intermediates in organic synthesis, serving as Michael acceptors and partners in cycloaddition reactions. thieme-connect.com

Furthermore, when phenyl sulfones are coordinated with metal complexes, different isomeric forms can arise. For example, coordination of a diphenyl sulfone complex can result in an equilibrium of coordination diastereomers, differing by which face of the prochiral ring is coordinated to the metal center. Similarly, a methyl phenyl sulfone ligand exchange reaction can yield multiple isomers, including ring-bound diastereomers and a tungsten hydride species formed from the metal inserting into a methyl C-H bond.

Reactivity of the Benzene (B151609) and Butyl Moieties

The benzene ring and the alkyl chain of aryl alkyl sulfones present distinct opportunities for functionalization. The sulfonyl group, being strongly electron-withdrawing, deactivates the aromatic ring toward electrophilic substitution while activating the protons on the carbon atom alpha to the sulfur, influencing the reactivity of both moieties.

The direct functionalization of the aromatic ring in aryl sulfones can be challenging due to the deactivating nature of the sulfonyl group. However, under certain conditions, electrophilic aromatic substitution reactions can proceed. More advanced strategies involve the temporary dearomatization of the phenyl ring through metal coordination, which dramatically alters its reactivity profile.

A novel and powerful method for functionalizing the phenyl ring of sulfones involves coordination to a π-basic tungsten complex, such as {WTp(NO)(PMe₃)}. nih.gov This coordination increases the electron density of the phenyl ring, rendering it susceptible to protonation at the ortho position to the sulfone group. nih.gov The resulting arenium ion intermediate readily reacts with a range of nucleophiles to generate a sulfonylated diene complex, effectively adding a new substituent to the ring. nih.gov This process can be repeated to introduce multiple substituents. nih.gov Strongly electron-withdrawing substituents on the sulfonyl group can facilitate not only α-functionalization of the alkyl chain but also promote C–SO₂ bond activation for cross-coupling reactions. rsc.org

Table 1: Nucleophiles Used in the Functionalization of Dearomatized Phenyl Sulfones

Nucleophile Category Specific Example(s)
Masked Enolates Silyl Ketene Acetals
Cyanide NaCN, KCN
Amines Primary and Secondary Amines
Amides Lithium Amides
Hydride Hydride Reagents

This table summarizes various nucleophiles successfully employed in the addition to dearomatized phenyl sulfone complexes. nih.govrsc.org

The alkyl chain of this compound possesses several reactive sites. The protons on the carbon atom alpha to the sulfonyl group are acidic and can be removed by a base, creating a carbanion that can be alkylated. rsc.orgacs.org This α-alkylation is a common method for modifying the structure of sulfones. acs.org The use of alcohols as alkylating agents in the presence of a manganese-pincer catalyst represents a green and efficient method for this transformation, producing water as the only byproduct. acs.org

However, these reactions can face competition from other pathways, such as Julia-type olefination and α-alkenylation, particularly when using benzyl (B1604629) alcohol derivatives as reagents. acs.org

The prop-2-ene (allyl) moiety is also a key site for reactivity. Allyl sulfones can function as latent sulfinate reagents in palladium-catalyzed cross-coupling reactions with aryl halides, a process involving deallylation. acs.org They are also substrates in stereospecific, palladium-catalyzed decarboxylative allylation reactions to form tertiary homoallylic sulfones. nih.gov Additionally, the double bond of the allyl group can undergo various addition reactions. For example, a radical process can be initiated through the anodic oxidation of sulfinates, which then add to allyl trifluoroborates to generate allyl sulfones regioselectively. rsc.org

Table 2: Selected Transformations of the Alkyl and Allyl Moieties in Sulfones

Reaction Type Reagents/Catalyst Moiety Targeted Resulting Structure
α-Alkylation Alcohols, Mn-pincer catalyst α-Carbon α-Alkylated Sulfone
Deallylative Cross-Coupling Aryl Halide, Pd(0) catalyst Allyl Group Biaryl Sulfone
Decarboxylative Allylation Allyl sulfonyl acetic esters, Pd(0) catalyst Allyl Group Homoallylic Sulfone
Radical Sulfonation Sulfinates, Allyl trifluoroborates (Electrochemical) Allyl Group Allyl Sulfone

This table highlights key synthetic modifications involving the alkyl and allyl portions of sulfone-containing molecules. acs.orgacs.orgnih.govrsc.org

A highly innovative strategy for the extensive modification of phenyl sulfones involves a sequence of nucleophilic additions to a dearomatized ring. nih.gov This process is initiated by the dihapto-coordination of the phenyl sulfone to a tungsten complex, which activates the ring. nih.gov

The key steps in this synthetic sequence are:

Coordination and Protonation : The phenyl sulfone coordinates to the metal center, which facilitates the protonation of the aromatic ring at the carbon ortho to the sulfonyl group, forming an η²-arenium complex. nih.gov

First Nucleophilic Addition : The arenium complex is highly electrophilic and reacts with a first nucleophile, leading to a dihapto-coordinated, substituted cyclohexadiene complex. nih.gov

Second Protonation and Addition : This diene complex can undergo another round of protonation and subsequent attack by a second, independent nucleophile. This forms a trisubstituted cyclohexene (B86901) with a sulfonyl group at an allylic position. nih.gov

Substitution of the Sulfone : The sulfinate group can act as a leaving group. Its departure forms a π-allyl species, which can then be attacked by a third nucleophile, effectively replacing the sulfone functionality. nih.gov

This powerful sequence allows for the stereocontrolled synthesis of highly functionalized, drug-like cyclohexene scaffolds from simple arenes, with up to three new substituents introduced via independent nucleophilic additions. nih.gov The nucleophiles used can be varied widely, including masked enolates, cyanide, amines, amides, and hydride, with all additions occurring on the same face of the ring. nih.gov

Mechanistic Investigations in the Chemistry of Sulfones

Elucidation of Reaction Pathways for Sulfone Formation

General methodologies for the formation of sulfones often involve the oxidation of sulfides or the reaction of sulfonyl halides with organometallic reagents. These reactions can proceed through a variety of mechanisms, including radical, ionic, and concerted pathways.

Radical mechanisms in sulfone synthesis, particularly in processes like the addition of sulfonyl radicals to alkenes, are often investigated using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and radical trapping experiments. These methods allow for the detection and characterization of transient radical intermediates. For instance, the photocatalytic generation of sulfonyl radicals from sulfonamides has been shown to be a versatile method for late-stage functionalization. acs.org However, no such studies have been reported for the synthesis of [3-(Prop-2-ene-1-sulfonyl)butyl]benzene.

Ionic pathways are common in sulfone synthesis, for example, in the alkylation of sulfinates. Concerted mechanisms, such as those in certain cycloaddition reactions, are also known. The specific pathway is highly dependent on the reactants, catalysts, and reaction conditions. Without experimental data, the operative mechanism for the formation of this compound remains speculative.

The identification of reaction intermediates is crucial for understanding reaction mechanisms. Techniques like NMR spectroscopy, mass spectrometry, and trapping experiments are employed for this purpose. For example, in the alkylation of isobutane (B21531) with propene catalyzed by composite ionic liquids, various carbocation intermediates have been proposed based on product distribution. figshare.comfao.org No intermediates have been characterized for the synthesis of the target compound.

Catalysts and additives play a pivotal role in directing the outcome of chemical reactions, influencing reaction rates, and controlling stereoselectivity. For instance, rhodium catalysts have been explored in the atroposelective synthesis of biaryls. acs.orgacs.org The influence of any catalytic system on the formation of this compound is currently unknown.

Stereochemical Aspects of Sulfone Transformations

The control of stereochemistry is a fundamental aspect of modern organic synthesis, enabling the preparation of enantiomerically pure compounds.

Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of atoms in a molecule. This is particularly important in the synthesis of chiral sulfones. Various strategies, including the use of chiral catalysts and auxiliaries, have been developed for the stereoselective construction of C-S bonds. mdpi.com The stereochemical challenges and potential for stereocontrol in the synthesis of this compound have not been explored.

Regioselectivity Studies in Sulfone Reactions

No regioselectivity studies specifically investigating this compound are available in the current body of scientific literature. Research in the field of sulfone chemistry often focuses on how the position of substituents on the sulfonyl group and the reacting partner influences the outcome of a reaction. However, without studies on this specific compound, no detailed research findings or data tables can be presented.

Computational Chemistry and Theoretical Studies on Sulfone Reactivity

There are no computational chemistry or theoretical studies specifically focused on the reactivity of this compound reported in published literature. Such studies would typically employ quantum mechanical calculations to understand the electronic structure, reaction mechanisms, and factors influencing the reactivity of the sulfone, but this information is not available for this compound.

Advanced Applications of Sulfones in Organic Synthesis and Materials Science

Sulfones as Key Building Blocks and Synthons

The unique reactivity conferred by the sulfonyl group makes sulfones indispensable synthons in organic synthesis. They can be transformed into radicals, anions, or cations depending on the reaction conditions, highlighting their chameleonic nature. researchgate.net This flexibility allows for their use in constructing diverse molecular frameworks, from pharmaceuticals to specialized polymers. wikipedia.orgresearchgate.net

In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively form one enantiomer over another. scielo.org.mx While chiral sulfoxides are more commonly employed as auxiliaries due to the inherent stereogenicity of the sulfinyl sulfur, chiral sulfones and related sulfur-containing compounds have also proven to be highly effective. acs.orgnih.gov

Sulfur-based chiral auxiliaries, often derived from amino acids, have demonstrated superior performance in many instances compared to other well-known auxiliaries. researchgate.net They are particularly effective in stereoselective transformations such as aldol (B89426) reactions, Michael additions, and cyclization cascades. scielo.org.mxresearchgate.net For instance, thiazolidinethione auxiliaries, which are sulfur-containing analogs of the famous Evans oxazolidinones, can direct aldol reactions with high diastereoselectivity. scielo.org.mx The utility of such strategies lies in their reliability and the high levels of stereochemical control they afford, which is crucial in the synthesis of biologically active molecules possessing multiple stereogenic centers. researchgate.net

Table 1: Applications of Sulfur-Based Chiral Auxiliaries

Application Reaction Type Key Feature
Asymmetric Aldol Reactions C-C Bond Formation High diastereoselectivity for syn or anti products. scielo.org.mx
Michael Additions Conjugate Addition Formation of chiral C-C or C-X bonds. researchgate.net
Resolution of Racemic Mixtures Diastereomer Separation Covalent attachment to a racemic mixture (e.g., an acid) allows for physical separation of diastereomers. scielo.org.mx
Natural Product Synthesis Multi-step Synthesis Enables the construction of complex stereochemical arrays in target molecules. researchgate.net

The strategic incorporation and subsequent manipulation of the sulfone group have enabled the synthesis of numerous complex natural products. Olefination reactions involving sulfones, such as the Julia-Lythgoe and Julia-Kocienski reactions, are frequently employed in the late stages of synthesis to construct critical carbon-carbon double bonds with high stereoselectivity. chem-station.commdpi.com These methods are invaluable in macrolide and long-chain molecule synthesis, as demonstrated by their application in the total synthesis of molecules like bryostatin (B1237437) 2 and ent-lepadin F. chem-station.com

Furthermore, the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes, provides a powerful tool for creating carbon-carbon double bonds in a variety of molecular contexts, including polyfunctional molecules and cyclic systems. organic-chemistry.orgorganicreactions.org The accessibility of the precursor sulfones and the well-defined location of the resulting double bond make this transformation highly attractive for building complex molecular scaffolds. organic-chemistry.orgorganicreactions.org

The sulfonyl group is a potent tool for facilitating the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its ability to stabilize an adjacent carbanion is fundamental to its role in C-C bond formation. This principle is the cornerstone of the Julia olefination, where a sulfone-stabilized carbanion attacks a carbonyl compound, initiating the olefination sequence. wikipedia.org

In recent years, sulfones have also emerged as versatile partners in transition-metal-catalyzed cross-coupling reactions. cruddengroup.com For example, sulfones can undergo Negishi-type cross-coupling with aryl bromides in the presence of a palladium catalyst to form α-arylated sulfones, representing a direct method for C-C bond construction. organic-chemistry.org This expands the toolkit for creating complex aryl structures from readily available sulfone precursors.

The sulfone moiety can also act as a leaving group in nucleophilic substitution and elimination reactions, thereby facilitating the formation of new bonds. This reactivity is harnessed in reactions like the Ramberg-Bäcklund reaction, where the extrusion of sulfur dioxide is the final step in the formation of an alkene. wikipedia.org

Table 2: Summary of Sulfone Reactivity in Bond Formation

Bond Type Reaction Example Role of Sulfone
C-C Julia-Lythgoe Olefination Stabilizes adjacent carbanion for nucleophilic attack. organic-chemistry.orgchemistnotes.com
C-C Ramberg-Bäcklund Reaction Acts as a leaving group (as SO₂) to form a C=C double bond. wikipedia.org
C-C Negishi Cross-Coupling Substrate for α-arylation via metallation and coupling. organic-chemistry.org
C-S Hydrosulfonylation of Dienes Product of C-S bond formation from sulfinic acids. mdpi.comdoaj.org

Precursors for Diene Systems and Olefin Formation

Sulfones are excellent precursors for the generation of unsaturated systems, notably alkenes (olefins) and conjugated dienes. Specific reactions have been developed to leverage the unique properties of the sulfonyl group to construct these valuable structural motifs with high efficiency and control.

A classic and widely used method for the in-situ generation of 1,3-dienes is the thermal decomposition of 3-sulfolenes (2,5-dihydrothiophene 1,1-dioxides). wikipedia.org This process is a cheletropic reaction, where two sigma bonds to a single atom are concertedly broken. cerritos.edu Upon heating, 3-sulfolene (B121364) decomposes to release gaseous sulfur dioxide (SO₂) and 1,3-butadiene (B125203). cerritos.eduresearchgate.net

This method offers significant practical advantages over using 1,3-butadiene gas directly. 3-Sulfolene is a stable, non-hygroscopic, and odorless crystalline solid that is easy to handle and store. cerritos.edu The controlled thermal release of the diene allows it to be generated directly in the reaction vessel, minimizing the formation of polymeric byproducts that can occur when a large excess of diene is used. cerritos.edu This clean and efficient generation makes it an ideal precursor for Diels-Alder reactions. researchgate.net

The Julia-Lythgoe olefination is a powerful and highly regarded multi-step method for preparing alkenes from phenyl sulfones and carbonyl compounds (aldehydes or ketones). wikipedia.orgchemistnotes.com The reaction sequence involves the addition of a metalated phenyl sulfone to a carbonyl compound, followed by acylation of the resulting β-hydroxy sulfone intermediate, and finally, reductive elimination to yield the alkene. chem-station.com

A hallmark of the Julia-Lythgoe olefination is its exceptional stereoselectivity, typically producing the thermodynamically more stable (E)-alkene with high fidelity. organic-chemistry.orgchemistnotes.com This selectivity is largely independent of the stereochemistry of the β-acyloxy sulfone intermediate, a feature attributed to the equilibration of radical or anionic intermediates formed during the reductive elimination step. chem-station.comorganic-chemistry.org

Modifications to the classical procedure have been developed to improve its practicality. The Julia-Kocienski olefination is a notable one-pot variation that utilizes heteroaryl sulfones (such as those derived from 1-phenyl-1H-tetrazole) to achieve high (E)-selectivity without the need for toxic sodium amalgam reductants. mdpi.comwikipedia.org

Table 3: Comparison of Julia Olefination Variants

Feature Julia-Lythgoe Olefination Julia-Kocienski Olefination
Sulfone Reagent Phenyl sulfones wikipedia.org Heteroaryl sulfones (e.g., PT-sulfone) mdpi.comwikipedia.org

| Key Steps | 1. Sulfone deprotonation & addition to carbonyl 2. Acylation of intermediate alcohol 3. Reductive elimination chem-station.com | One-pot reaction involving spontaneous Smiles rearrangement and β-elimination. mdpi.com | | Reductant | Sodium amalgam (Na/Hg) or SmI₂ chem-station.comorganic-chemistry.org | Not required. mdpi.com | | Stereoselectivity | High (E)-selectivity chemistnotes.com | High (E)-selectivity chem-station.comwikipedia.org | | Advantages | Robust, well-established, high (E)-selectivity. | One-pot procedure, avoids toxic reductants. chem-station.com | | Disadvantages | Multi-step, requires toxic sodium amalgam. organic-chemistry.org | Can have slightly compromised E/Z selectivity in some modified versions. chem-station.com |

Integration into Specialty Polymers and Functional Materials

The unique chemical architecture of [3-(Prop-2-ene-1-sulfonyl)butyl]benzene, featuring both an allyl group and a sulfone moiety, suggests its potential as a valuable component in the synthesis of specialty polymers and functional materials. While specific research on this exact molecule is not widely documented, the well-established chemistry of related β-allyl sulfones provides a strong basis for its expected utility, particularly in the realm of controlled radical polymerization.

Allyl sulfones are recognized as effective addition-fragmentation chain transfer (AFCT) agents. rsc.orgresearchgate.net In the context of polymerization, particularly for monomers like dimethacrylates, AFCT agents help to modulate the reaction kinetics. This process shifts the polymerization from a conventional radical chain-growth mechanism to a mixed-mode that incorporates step-growth characteristics. rsc.org The integration of a compound like this compound into such a system could offer significant advantages over traditional chain transfer agents like thiols, which are often associated with unpleasant odors and storage stability issues. rsc.org

The primary benefits of incorporating an allyl sulfone-containing molecule like this compound into a polymer network include the potential for creating more homogeneous materials. rsc.orgresearchgate.net This homogeneity can lead to improved mechanical and physical properties, as summarized in the table below.

Table 1: Potential Effects of Allyl Sulfone Integration in Polymer Networks
PropertyAnticipated EffectUnderlying Mechanism
Shrinkage StressReductionDelayed gel point and more uniform network formation due to AFCT mechanism. rsc.org
Monomer ConversionIncreaseThe step-growth-like process allows for higher conversion before vitrification. rsc.org
Hardness & ModulusIncreaseMore homogeneous crosslinking leads to a more robust final material. rsc.org
Impact ResistanceImprovementThe uniform network structure can better dissipate energy from impacts. rsc.org

Furthermore, the allyl group itself is a versatile functional handle. Polymers containing allyl functionalities can undergo a variety of post-polymerization modifications, such as thiol-ene click reactions, epoxidation, and bromination, allowing for the further tailoring of material properties for specific applications in fields like drug delivery and coatings. nih.gov The presence of the phenyl group in this compound could also enhance thermal properties and solubility in organic media. Research on macrocyclic allylic sulfones has also demonstrated their utility as "universal" comonomers that can be copolymerized with a wide range of vinyl monomers, including styrenes and methacrylates, to produce degradable plastics with tunable thermal properties. acs.org This suggests that this compound could similarly be employed to introduce degradable linkages into various polymer backbones.

Synthetic Utility in Diverse Chemical Synthesis

The sulfone group is an exceptionally versatile functional group in organic synthesis, and its presence in this compound, combined with an alkene, opens numerous avenues for synthetic transformations. rsc.org Sulfones can act as stable, electron-withdrawing groups that activate adjacent protons, or they can participate in a variety of coupling and elimination reactions.

The exceptional versatility of sulfones has been extensively exploited in organic synthesis for many decades. rsc.org They can serve as precursors for a wide range of other functional groups through reactions such as desulfonylation. Recent advances have shown that the C–S bond in sulfone derivatives can be activated to participate in catalytic C–C and C-X bond-forming reactions, displaying their utility as a new class of substrates for cross-coupling. rsc.org

Benzenesulfonylation for Group Protection and Activation

While this compound is itself a sulfone, its synthesis and the broader chemistry of its core structure are intrinsically linked to benzenesulfonylation reactions. The formation of the aryl-sulfonyl bond is a cornerstone of organic synthesis. Typically, this is achieved through the reaction of an aromatic compound with a sulfonic acid anhydride (B1165640) in a Friedel-Crafts-type reaction. google.com The synthesis of alkyl benzene (B151609) sulfonates, a related class of compounds, involves the reaction of an alkylbenzene with a sulfonating agent like sulfur trioxide. researchgate.netatamanchemicals.com

In a broader synthetic context, the sulfonyl group (–SO₃H) is famously used as a reversible blocking group to direct electrophilic aromatic substitution. masterorganicchemistry.com A chemist can install a sulfonyl group at the para-position of an activated ring, forcing subsequent electrophiles to add to the ortho-positions. The sulfonyl group can then be removed with strong acid and heat, yielding the pure ortho-substituted product. masterorganicchemistry.com This strategy highlights the importance of the benzenesulfonyl moiety in controlling regioselectivity in complex syntheses.

Table 2: Representative Reactions in Aryl Sulfone Chemistry
Reaction TypeReagentsPurposeReference
Sulfonation of AlkylbenzeneAlkylbenzene, SO₃Forms alkylbenzene sulfonic acids, key surfactants. researchgate.netatamanchemicals.com
Friedel-Crafts SulfonylationArene, Sulfonic Anhydride, Catalyst (e.g., Trifluoromethanesulfonic acid)Forms aryl sulfones. google.com
Sulfonyl Group as Blocking Group1. SO₃/H₂SO₄ (Installation) 2. Electrophile (e.g., Br₂) 3. H₃O⁺, heat (Removal)Directs electrophilic substitution to the ortho position. masterorganicchemistry.com

Applications in Late-Stage Modification of Organic Compounds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late step in their synthesis to fine-tune properties or create analogues. While sulfones and the related sulfonamides have often been considered chemically inert and thus unsuitable for LSF, modern synthetic methods are challenging this perception. nih.govorganic-chemistry.org

New photocatalytic methods have been developed that allow for the conversion of sulfonamides into valuable sulfonyl radical intermediates. nih.gov These radicals can then be combined with various chemical fragments, effectively using the sulfonamide as a synthetic handle for diversification. nih.gov Similarly, N-heterocyclic carbene (NHC) catalysis can transform primary sulfonamides into sulfinate salts, which are versatile intermediates for accessing other functional groups. organic-chemistry.orgchemrxiv.org

These advancements suggest that the sulfone group within a molecule like this compound may not be merely a passive structural element. It could potentially serve as a point of attachment or modification in a late-stage synthetic sequence. For instance, strategies involving the activation of C–S bonds could allow for the displacement of the entire sulfonyl group or its transformation into other functionalities. rsc.org This emerging reactivity transforms sulfones from simple structural motifs into active participants in the synthesis of complex organic compounds, enabling the rapid generation of molecular diversity from a common precursor. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Styrene
Methyl Methacrylate
Sulfur Trioxide
Trifluoromethanesulfonic acid

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